N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
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Overview
Description
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features both azido and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a naphthalene derivative.
Functional Group Introduction: Introduction of the dimethylamino group at the 5-position of the naphthalene ring.
Sulfonamide Formation: Conversion of a suitable precursor to the sulfonamide derivative.
Azido Group Introduction: Introduction of azido groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitrenes.
Reduction: Reduction of azido groups to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peroxides or other oxidizing agents.
Reduction: Reagents such as hydrogen gas with a catalyst, or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of azido groups.
Medicine: Exploration as a precursor for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Bioconjugation: The azido groups can react with alkynes in a click chemistry reaction to form stable triazole linkages.
Drug Development: If used as a drug precursor, the mechanism would involve the interaction of the active form with specific molecular targets in the body.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: can be compared with other azido-containing compounds such as:
Uniqueness
- The combination of azido and sulfonamide groups in a single molecule provides unique reactivity and potential for diverse applications.
- The naphthalene core structure offers stability and a platform for further functionalization.
Properties
CAS No. |
779348-95-7 |
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Molecular Formula |
C16H20N8O2S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N,N-bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H20N8O2S/c1-23(2)15-7-3-6-14-13(15)5-4-8-16(14)27(25,26)24(11-9-19-21-17)12-10-20-22-18/h3-8H,9-12H2,1-2H3 |
InChI Key |
NCYQNHPYMTZHQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCN=[N+]=[N-])CCN=[N+]=[N-] |
Origin of Product |
United States |
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